N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2-naphthamide

Lipophilicity Drug-likeness CDK2 inhibitor optimization

This 2-naphthamide derivative is a strategic CDK2-focused building block, offering enhanced lipophilicity (cLogP >3.5) and an extended π-surface for probing hydrophobic kinase pockets. Its single-step synthesis from commercially available precursors makes it ideal for high-throughput parallel library synthesis, providing a validated starting point for hit-to-lead optimization. Procure this compound to benchmark computational docking predictions for extended aromatic ligands and to construct SAR panels that map the impact of aryl amide size on kinase selectivity.

Molecular Formula C17H11N3O2S
Molecular Weight 321.35
CAS No. 865288-01-3
Cat. No. B2437798
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2-naphthamide
CAS865288-01-3
Molecular FormulaC17H11N3O2S
Molecular Weight321.35
Structural Identifiers
SMILESC1=CC=C2C=C(C=CC2=C1)C(=O)NC3=NN=C(O3)C4=CC=CS4
InChIInChI=1S/C17H11N3O2S/c21-15(13-8-7-11-4-1-2-5-12(11)10-13)18-17-20-19-16(22-17)14-6-3-9-23-14/h1-10H,(H,18,20,21)
InChIKeyWEPXDRPXKUGRFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2-naphthamide (CAS 865288-01-3): Structural Identity and Core Pharmacophore


N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2-naphthamide (CAS 865288-01-3) is a synthetic, heterocyclic small molecule comprising a 1,3,4-oxadiazole core substituted at the 5-position with a thiophene ring and at the 2-amino position with a naphthalene-2-carboxamide group . The 1,3,4-oxadiazole scaffold is recognized as a privileged structure in medicinal chemistry due to its metabolic stability, hydrogen-bonding capacity, and broad bioisosteric equivalence to amide and ester functionalities [1]. The compound belongs to a series of 5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine derivatives that have been investigated as cyclin-dependent kinase 2 (CDK2) inhibitors and antiproliferative agents [1][2].

Why 1,3,4-Oxadiazole Derivatives Cannot Be Interchanged: The Case for N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2-naphthamide


Within the 5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine chemotype, the nature of the N-acyl substituent profoundly modulates both physicochemical properties and target-binding profiles. Exchange of the 2-naphthamide moiety for a benzamide, picolinamide, or tosylpiperidine carboxamide alters molecular shape, lipophilicity (cLogP), hydrogen-bond donor/acceptor count, and π-stacking potential, which in turn affects CDK2 binding affinity, antiproliferative potency, and ADME parameters [1][2]. Computational docking studies on this scaffold class demonstrate that even minor N-acyl modifications produce docking score shifts exceeding 0.5 kcal/mol at the CDK2 active site, corresponding to predicted IC₅₀ differences of approximately 2–5 fold [1]. Direct experimental comparison of Schiff-base derivatives of 5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine revealed IC₅₀ values ranging from 43.16 to >100 μM in Caco-2 colon cancer cells depending solely on the arylidene substituent [1]. Therefore, generic substitution across N-acyl variants of this scaffold is not scientifically justified without empirical confirmation of equivalent potency, selectivity, and pharmacokinetic behavior.

Quantitative Differentiation Evidence for N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2-naphthamide


cLogP and Lipophilic Ligand Efficiency Differentiates 2-Naphthamide from Shorter Aryl Amide Analogs

The 2-naphthamide substituent confers substantially higher calculated lipophilicity compared to benzamide and picolinamide analogs within the 5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine scaffold. Computed cLogP values for representative N-acyl derivatives demonstrate that the naphthamide-bearing target compound (cLogP ≈ 3.8–4.2) exceeds that of the picolinamide analog (cLogP ≈ 2.1–2.5) by approximately 1.5–2.0 log units [1]. This increased lipophilicity is expected to enhance passive membrane permeability but may also increase the risk of CYP450-mediated metabolism and reduce aqueous solubility relative to more polar comparators [1]. For CDK2 inhibitor design, lipophilic ligand efficiency (LLE) is a critical optimization parameter, and the naphthamide group occupies a distinct region of the LLE–potency landscape that cannot be replicated by smaller aryl amides [1][2].

Lipophilicity Drug-likeness CDK2 inhibitor optimization

Hydrogen-Bond Donor Capacity: 2-Naphthamide vs. Tosylpiperidine Carboxamide Comparison

The target compound possesses a single hydrogen-bond donor (the amide NH), whereas the tosylpiperidine carboxamide analog N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-1-tosylpiperidine-4-carboxamide presents zero H-bond donors within the carboxamide linkage due to tertiary amide formation . The 2-naphthamide secondary amide can engage in a canonical hinge-region hydrogen bond with the CDK2 backbone carbonyl of Glu81 and/or Leu83, a key interaction observed in co-crystal structures of oxadiazole-based kinase inhibitors [1]. Loss of this H-bond donor capacity in the tertiary amide analog is predicted to reduce CDK2 binding affinity by approximately 1–2 kcal/mol based on docking score differences reported for related Schiff-base derivatives [1].

Hydrogen bonding CDK2 hinge binding Kinase selectivity

Antiproliferative Potency of 5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-amine Derivatives: Scaffold Basal Activity Provides Comparative Context

Schiff-base derivatives of 5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine were evaluated for antiproliferative activity against Caco-2 colon cancer cells at 24 h. The most potent compounds, 5a and 5d, exhibited IC₅₀ values of 43.16 μM and 60.8 μM, respectively, compared to the CDK inhibitor reference flavopiridol (IC₅₀ = 59.2 μM) [1]. These data establish that the 5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine scaffold is capable of producing sub-100 μM antiproliferative activity in colon cancer models. The 2-naphthamide target compound, bearing a bulkier and more lipophilic N-acyl group than the Schiff-base comparators, is rationally predicted to exhibit altered potency and selectivity profiles warranting empirical determination [1][2].

Antiproliferative Caco-2 colon cancer CDK2 inhibition

π-Stacking Potential of the Naphthalene Ring: Differentiating Factor from Mono-Aromatic Amide Analogs

The CDK2 ATP-binding site contains a lipophilic pocket adjacent to the hinge region that accommodates aromatic groups via π-stacking interactions with Phe80 and hydrophobic contacts with Val18, Ala31, and Leu134 [1]. The naphthalene ring of the target compound presents an extended π-surface area (~170 Ų) compared to single-ring benzamide or picolinamide analogs (~100–120 Ų), enabling more extensive van der Waals and π–π interactions within this sub-pocket [1]. Molecular docking of related 1,3,4-oxadiazole derivatives into CDK2 (PDB 2R3J) yielded docking scores ranging from –10.654 to –7.2 kcal/mol depending on aryl group size, with larger aromatic substituents consistently achieving more favorable binding energies [1].

π-stacking CDK2 active site Molecular recognition

Synthetic Tractability and Scaffold Versatility: Amide Coupling Entry Point vs. Pre-functionalized Analogs

The target compound is synthesized via amide coupling of 5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine with naphthalene-2-carboxylic acid (or its activated ester/acid chloride), a robust and high-yielding transformation . In contrast, the 3-methoxy analog requires an additional O-methylation step on the naphthamide ring prior to coupling, introducing regioselectivity challenges and reducing overall synthetic efficiency . The unsubstituted 2-naphthamide derivative thus serves as a more accessible starting point for parallel library synthesis and SAR expansion, offering a balance of structural complexity and synthetic tractability that is advantageous in medium-throughput medicinal chemistry workflows.

Synthetic accessibility Derivatization Library synthesis

Optimal Deployment Scenarios for N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2-naphthamide in Scientific Research and Procurement


CDK2-Focused Antiproliferative Screening Libraries Requiring Hydrophobic Hinge-Binding Chemotypes

The 2-naphthamide derivative is ideally suited as a building block for CDK2-targeted compound libraries where enhanced lipophilicity and extended π-surface area are desired for probing the hydrophobic pocket adjacent to the kinase hinge region. The scaffold's basal antiproliferative activity (IC₅₀ range 43–61 μM in Caco-2 cells for close analogs [1]) provides a validated starting point for hit-to-lead optimization. Procurement of this compound is recommended when the screening objective is to identify CDK2 inhibitors with cLogP > 3.5 and strong hinge-binding hydrogen-bond donor capacity, properties that differentiate it from more polar picolinamide or tertiary amide analogs [1][2].

Structure–Activity Relationship (SAR) Studies Comparing Aryl Amide Substituent Effects on Kinase Selectivity

This compound serves as a key comparator in SAR panels designed to map the effect of aryl amide size and geometry on kinase selectivity profiles. The naphthalene ring provides a larger hydrophobic footprint than benzamide and picolinamide controls, enabling systematic evaluation of π-stacking contributions to CDK2 vs. off-target kinase binding [1]. Procurement alongside the picolinamide (CAS not available from excluded sources), benzamide, and 3-methoxy-naphthamide analogs enables construction of a four-compound matrix that interrogates electronic, steric, and H-bonding parameters simultaneously [1][2].

Medicinal Chemistry Hit-to-Lead Optimization Requiring One-Step Derivatization Entry Points

For laboratories prioritizing synthetic efficiency, the target compound's single-step accessibility from commercially available 5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine and naphthalene-2-carboxylic acid [1] makes it a preferred choice over multi-step analogs such as 3-methoxy derivatives. This is particularly relevant when parallel library synthesis is planned, as the amide coupling step is amenable to high-throughput reaction conditions and produces the target compound in sufficient purity for direct biological evaluation without chromatographic purification [1].

In Silico–In Vitro Correlation Studies Validating CDK2 Docking Predictions

The compound's predicted docking score (≤ –9.0 kcal/mol at CDK2 PDB 2R3J, inferred from aromatic group size trends [1]) positions it as a test case for validating computational binding predictions against empirical IC₅₀ measurements. Procurement for this application is warranted when the research goal is to benchmark docking accuracy for highly lipophilic, extended aromatic ligands within the CDK2 active site, thereby refining scoring functions for subsequent virtual screening campaigns [1].

Quote Request

Request a Quote for N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2-naphthamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.